molecular formula C20H21N5 B2359005 4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline CAS No. 2380080-87-3

4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline

Cat. No.: B2359005
CAS No.: 2380080-87-3
M. Wt: 331.423
InChI Key: WISVFFVTKDCCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline is a complex organic compound that features a quinoline core linked to a piperazine ring, which is further substituted with a cyclopropylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently build complex molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially hydrogenated quinoline derivatives .

Scientific Research Applications

4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylpyridazine moiety differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets.

Properties

IUPAC Name

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5/c1-2-4-18-16(3-1)19(9-10-21-18)24-11-13-25(14-12-24)20-8-7-17(22-23-20)15-5-6-15/h1-4,7-10,15H,5-6,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISVFFVTKDCCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=CC=NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.